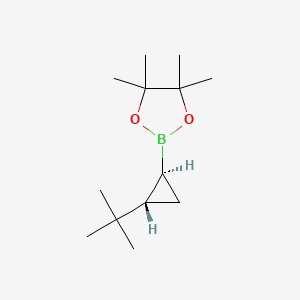
Trans 1-t-Butyl-cyclopropyl-2-boronic acid pinacol ester
Overview
Description
Boronic acid pinacol esters are organoboron compounds that are widely used in organic synthesis . They are generally stable and environmentally benign, making them suitable for a variety of applications .
Synthesis Analysis
Boronic acid pinacol esters can be synthesized through various methods, including the reaction of boronic acids with pinacol . They can also be prepared through transmetalation, a process where an organic group is transferred from boron to another metal .Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters typically includes a boron atom bonded to two oxygen atoms and an organic group . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis
Boronic acid pinacol esters are commonly used in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . They can also participate in other types of reactions, such as Heck-Mizoroki arylation and intramolecular Nozaki-Hiyama-Kishi reactions .Scientific Research Applications
Application 1: Catalytic Protodeboronation
- Summary of Application : Pinacol boronic esters are valuable building blocks in organic synthesis. Protodeboronation is a process that has not been well developed, but this research reports a catalytic protodeboronation of alkyl boronic esters using a radical approach .
- Results or Outcomes : The research was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Application 2: Suzuki–Miyaura Coupling
- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Organoboron reagents, such as pinacol boronic esters, are used due to their stability, ease of preparation, and environmentally benign nature .
- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Application 3: Thiophenol S-cyclopropylation
- Summary of Application : Cyclopropylboronic acid pinacol ester can be used as a cyclopropylating reagent in the study of thiophenol S-cyclopropylation .
Application 4: Carbon-Hydrogen Bond Alkylation
- Summary of Application : Cyclopropylboronic acid can be used in a study of carbon-hydrogen bond alkylation in the presence of Pd (II), Ag (I) and benzoquinone .
Application 5: Preparation of γ-Carbonyl Vinyl Boronates
- Summary of Application : Vinylboronic acid pinacol ester can be used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .
Application 6: Double Heck-Mizoroki Arylation
- Summary of Application : Vinylboronic acid pinacol ester can be employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates .
- Results or Outcomes : The process was used to prepare conjugated dendrimers .
Application 7: Protective Groups in Carbohydrate Chemistry
- Summary of Application : Boronic esters can be used as protective groups in carbohydrate chemistry. Procedures for selective installation of acyl, silyl ether and para-methoxybenzyl (PMB) ether groups to glycoside substrates have been developed, employing phenylboronic esters as protected intermediates .
- Results or Outcomes : The sequence of boronic ester formation, functionalization and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPROZYBMQDDK-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



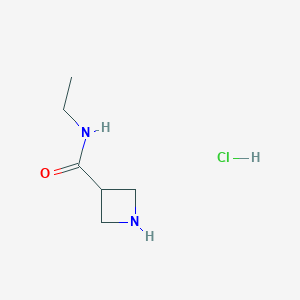
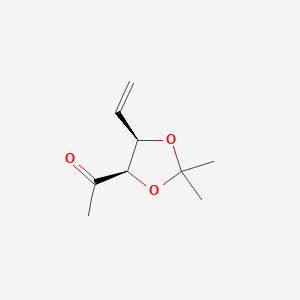
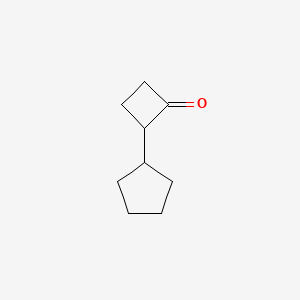
![2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B1431303.png)
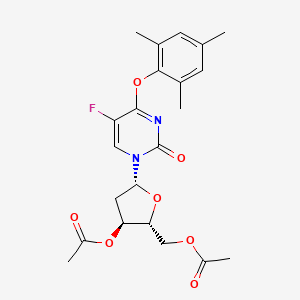
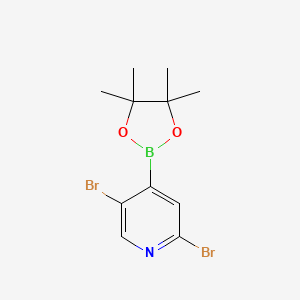
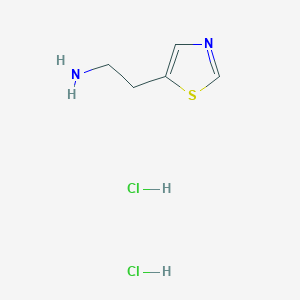
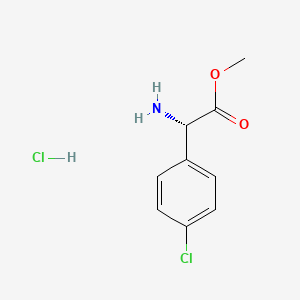
![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)
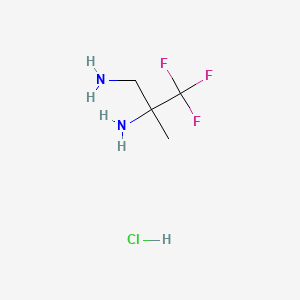
![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)
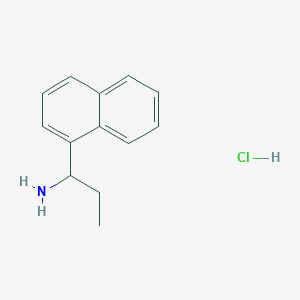
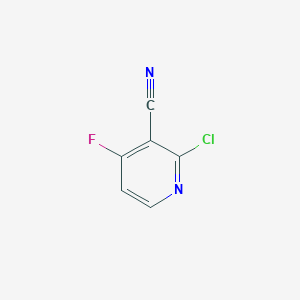
![1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one](/img/structure/B1431319.png)